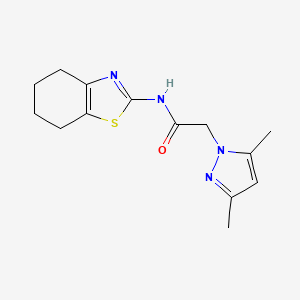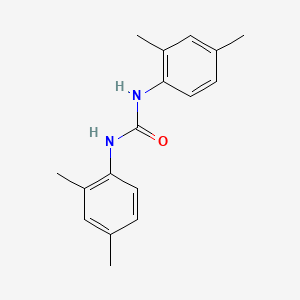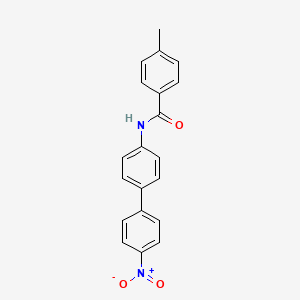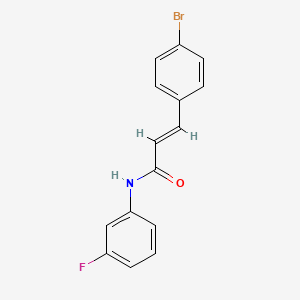
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTE is a thioether derivative of benzothiazole and thiophene, which are both heterocyclic compounds that have been extensively studied for their biological activities. BTE has been found to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes, such as COX-2, 5-LOX, and MMPs, which are involved in the regulation of inflammation and cancer progression. This compound has also been found to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in the regulation of cell survival, proliferation, and apoptosis. This compound has also been shown to induce DNA damage and activate the p53 pathway, which could contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of gene expression, protein synthesis, and cell signaling. This compound has been shown to downregulate the expression of various genes involved in inflammation and cancer progression, such as IL-6, IL-8, COX-2, and MMPs. This compound has also been found to upregulate the expression of various genes involved in apoptosis and cell cycle arrest, such as p21, Bax, and caspases. This compound has also been shown to inhibit the activity of various enzymes involved in the regulation of cell signaling, such as PI3K/Akt, MAPK, and NF-κB.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone in lab experiments is its low toxicity and high selectivity. This compound has been found to exhibit minimal toxicity to normal cells and tissues, which could reduce the risk of side effects. This compound has also been shown to exhibit high selectivity towards cancer cells, which could improve the efficacy of cancer treatment. One of the limitations of using this compound in lab experiments is its low solubility in water, which could limit its bioavailability and efficacy. This compound also requires further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research and development of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone. One of the future directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another future direction is the development of novel formulations of this compound to improve its solubility and bioavailability. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, the potential applications of this compound in other fields of scientific research, such as neuroprotection, immunomodulation, and wound healing, should be explored. Finally, the combination of this compound with other drugs or therapies should be investigated to improve its efficacy and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone involves the reaction between 2-aminothiophenol and 2-bromoacetophenone in the presence of potassium carbonate in DMF (N,N-dimethylformamide) at reflux temperature. The reaction yields this compound as a yellow solid with a melting point of 152-154°C. The purity of this compound can be determined by TLC (thin-layer chromatography) and NMR (nuclear magnetic resonance) spectroscopy.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylthio)-1-(2-thienyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its anticancer activity. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells, by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, which could improve the efficacy of cancer treatment.
In addition to its anticancer activity, this compound has also been found to exhibit anti-inflammatory and antioxidant activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. This compound has also been found to scavenge free radicals and protect cells from oxidative stress, which could prevent the development of various diseases, such as cardiovascular disease, neurodegenerative disease, and cancer.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS3/c15-10(12-6-3-7-16-12)8-17-13-14-9-4-1-2-5-11(9)18-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRHVCVHBFETCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)


![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)

![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)